2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide
Description
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-10(16)6-14-11(17)9-7-18-12(15-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCWRHEKAEMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Cyclocondensation
The thiazole core is typically constructed through cyclocondensation reactions. A foundational approach involves reacting acetophenone derivatives with thiourea under acidic conditions. For example, heating acetophenone with thiourea in the presence of hydrochloric acid yields 2-amino-4-phenylthiazole. This intermediate serves as a precursor for subsequent functionalization.
The reaction mechanism proceeds via the formation of an α-bromoketone intermediate when acetophenone is treated with bromine in acetic acid. Subsequent nucleophilic attack by thiourea facilitates cyclization, forming the thiazole ring.
Alternative Pathways via Hydrazonoyl Halides
Coupling with Diazonium Salts
Azo-coupled derivatives of thiazoles are synthesized by diazotizing aromatic amines (e.g., methylaniline) and coupling the resultant diazonium salt with 2-amino-4-phenylthiazole. This method, while primarily used for azo dyes, demonstrates the versatility of thiazole intermediates in forming complex architectures.
Thiosemicarbazide Derivatives
Reaction of thiosemicarbazide derivatives with hydrazonoyl halides in 1,4-dioxane and TEA produces bisthiazole compounds. For instance, 2-[1-(naphthalen-2-yl)ethylidene]hydrazinecarbothioamide reacts with phenacyl bromide to form 4-substituted thiazoles, which can be further functionalized.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Solvent Selection : Tetrahydrofuran (THF) and 1,4-dioxane are preferred for their ability to dissolve polar intermediates and facilitate cyclization.
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Temperature Control : Reactions are typically conducted at 20–30°C to balance reaction kinetics and side-product formation. Lower temperatures (5–10°C) are employed during crystallization to isolate the pure α-form crystal.
Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) reduces nitro intermediates to amines, a critical step in multi-step syntheses. For example, (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride is hydrogenated to its amine counterpart, which subsequently reacts with 2-aminothiazol-4-acetic acid.
Characterization and Purity Control
Spectroscopic Techniques
Crystallization and Polymorphism
Isolation of the α-form crystal is achieved by slow cooling in THF or acetonitrile. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) distinguish polymorphs, ensuring >99.5% chemical purity.
Comparative Analysis of Synthetic Strategies
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High yield (70–80%), simple reagents | Requires harsh acids (HCl, HSO) |
| Diazonium Coupling | Introduces diverse substituents | Low regioselectivity in azo formation |
| Hydrazonoyl Halide Route | Enables bisthiazole synthesis | Multi-step purification required |
Industrial-Scale Considerations
Solvent Recycling
THF and 2-propanol are recovered via distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the formamido group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the formamido group can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Thiazole derivatives, including this compound, are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the phenyl group and formamidoacetamide moiety can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Mirabegron (β3-Adrenergic Agonist)
Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide . Key Differences:
- Mirabegron features an additional hydroxy-phenylethylaminoethyl side chain, enhancing its β3-adrenergic receptor selectivity.
- The amino group on the thiazole ring and extended substituents contribute to its therapeutic use in overactive bladder syndrome. Activity: High β3 selectivity (IC50 ~22 nM) due to hydrogen bonding with Ser207 and hydrophobic interactions with Phe308 in the receptor .
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide Derivatives (Compounds 9a–9e)
Structure : Variants include fluorophenyl, bromophenyl, methylphenyl, and methoxyphenyl substituents on the thiazole ring .
Key Differences :
- The target compound replaces the acetamide’s aryl group (e.g., 2-phenylthiazol-5-yl) with a formamido linker, altering electronic properties.
Activity : These derivatives exhibit antimicrobial and anti-inflammatory activities, with 9c (4-bromophenyl) showing superior docking scores in enzyme inhibition studies .
COX/LOX Inhibitors (Compounds 6a and 6b)
Structure :
- 6a: N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- 6b: 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol . Key Differences:
- The target compound lacks phenolic or methoxy groups, which are critical for COX-1/COX-2 inhibition in 6a/6b. Activity: 6a is a non-selective COX inhibitor (IC50 ~9 mM), while 6b is COX-2 selective (IC50 ~11 mM) .
Fluorinated Thiazole-Acetamides (4CJ and 4B6)
Structure :
- 4CJ: N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide
- 4B6: N-{4-[2-(2-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide . Key Differences:
- Fluorine substituents at meta (4CJ) or para (4B6) positions enhance electronegativity and receptor binding.
Activity : These compounds are studied for kinase inhibition, with fluorine improving metabolic stability and target affinity .
Structural and Pharmacological Comparison Table
Biological Activity
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide is a synthetic compound that belongs to the thiazole family. Its unique structure, which includes a thiazole ring, an amide group, and a phenyl ring, contributes to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C12H11N3O2S
- Molecular Weight : 261.30 g/mol
- Physical State : White crystalline solid
- Melting Point : Approximately 200°C
- Solubility : Soluble in organic solvents (e.g., dimethyl sulfoxide, acetonitrile), limited solubility in water.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action involves the inhibition of specific enzymes related to microbial growth. For instance, it has been shown to inhibit the activity of enzymes critical for the survival of various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |
| Candida albicans | 0.75 μg/mL | 1.5 μg/mL |
These results suggest that the compound has potential as an antimicrobial agent against both bacterial and fungal infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines. In vitro studies demonstrate that it induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of mitochondrial membrane potential.
Case Study: Anticancer Evaluation
A study conducted on A549 (lung cancer) and C6 (glioma) cell lines revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The compound's efficacy was attributed to its ability to disrupt DNA synthesis and activate apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Thiazole Ring : The electron-withdrawing nature of the thiazole ring enhances the compound's reactivity towards biological targets.
- Phenyl Group Substitution : Modifications on the phenyl group can significantly affect binding affinity and biological efficacy.
- Amide Group : The presence of the formamido group is crucial for enhancing solubility and interaction with biological macromolecules.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | Contains a chlorine atom instead of a formamido group | Primarily targets DprE1 enzyme |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Features a bromine atom on the phenyl group | Different halogen substitution effects |
| 5-(4-methylthiazol)-N-(4-methylphenyl)acetamide | Methyl substitutions on thiazole and phenyl rings | Alters solubility and interactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the formation of the thiazole core. Key steps include condensation of thiourea derivatives with α-halo ketones under controlled pH (6.5–7.5) and temperature (60–80°C). Solvents like dichloromethane or dimethylformamide (DMF) are used to enhance solubility, and catalysts such as triethylamine may accelerate reaction rates . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%).
Q. How is the compound characterized structurally and analytically?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thiazole ring, acetamide linkage, and phenyl substituents. Deuterated solvents (e.g., DMSO-d₆) resolve proton environments, while High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity. Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺) .
Q. What functional groups in the compound influence its chemical reactivity?
- Methodological Answer : The acetamido group (-NHCO-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives, useful for prodrug design. The thiazole ring’s sulfur atom participates in coordination chemistry, enabling metal complexation studies. The phenyl group contributes to π-π stacking interactions in biological systems .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : In vitro assays suggest antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and moderate inhibition of cancer cell lines (e.g., IC₅₀: 25 µM against MCF-7). Structure-activity relationship (SAR) studies highlight the importance of the phenyl-thiazole moiety for target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Computational tools (e.g., density functional theory (DFT)) model transition states to identify energy barriers in thiazole formation. Reaction path screening via high-throughput experimentation (HTE) evaluates solvent/catalyst combinations. For example, switching from ethanol to acetonitrile may reduce byproduct formation by 30% .
Q. What strategies address contradictory bioactivity data between structural analogs?
- Methodological Answer : Discrepancies in activity (e.g., fluorophenyl vs. chlorophenyl derivatives) require comparative molecular docking to assess binding affinity variations. MD simulations (50 ns trajectories) analyze protein-ligand stability. Experimental validation via surface plasmon resonance (SPR) quantifies binding kinetics (e.g., kon/koff) .
Q. How can computational methods enhance drug design for this compound class?
- Methodological Answer : Fragment-based drug design (FBDD) identifies pharmacophores using the thiazole-acetamide scaffold. Quantum mechanical/molecular mechanical (QM/MM) simulations predict metabolic stability, focusing on CYP450-mediated oxidation hotspots. ADMET profiling prioritizes derivatives with favorable logP (2–4) and low hERG inhibition .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer : Acute toxicity (Category 4 for oral/dermal routes) mandates fume hood use and PPE (nitrile gloves, lab coats). Spill management requires neutralization with 5% sodium bicarbonate. First aid for inhalation exposure includes immediate fresh air and medical monitoring for respiratory distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
